Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid
Overview
Description
Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly valuable in the field of organic chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid typically involves the protection of the amino group using the Fmoc group. The process begins with the starting material, (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid. The amino group is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as piperidine or morpholine in organic solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Formation of 4-hydroxy-phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amino acids or other functionalized derivatives.
Scientific Research Applications
Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under mild basic conditions, typically using piperidine, to reveal the free amino group, which can then participate in further reactions. The compound interacts with various molecular targets and pathways, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid
- Fmoc-(S)-3-Amino-4-(4-hydroxy-phenyl)-butyric acid
- Fmoc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid
Uniqueness
Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where the methoxy group can participate in further functionalization or modification .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(15-25(28)29)27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDCTKLQKDWTLG-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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